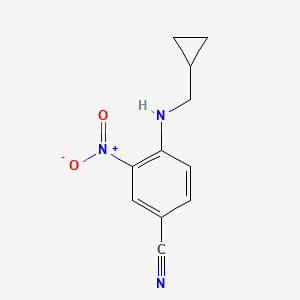
4-((Cyclopropylmethyl)amino)-3-nitrobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((Cyclopropylmethyl)amino)-3-nitrobenzonitrile is an organic compound with the molecular formula C11H11N3O2. This compound is characterized by the presence of a cyclopropylmethyl group attached to an amino group, which is further connected to a nitrobenzonitrile moiety. It is a solid at room temperature and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Cyclopropylmethyl)amino)-3-nitrobenzonitrile typically involves the following steps:
Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This is usually done by treating the benzene derivative with a mixture of concentrated sulfuric acid and nitric acid.
Amination: The nitro compound is then subjected to amination, where the nitro group is reduced to an amino group. This can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Cyclopropylmethylation: The final step involves the introduction of the cyclopropylmethyl group. This is typically done through a nucleophilic substitution reaction where the amino group reacts with cyclopropylmethyl chloride in the presence of a base like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions
4-((Cyclopropylmethyl)amino)-3-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
科学研究应用
4-((Cyclopropylmethyl)amino)-3-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-((Cyclopropylmethyl)amino)-3-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyclopropylmethyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy. The exact molecular pathways and targets are still under investigation.
相似化合物的比较
Similar Compounds
- 4-[(Cyclopropylmethyl)amino]-3-nitrobenzoic acid
- 4-[(Cyclopropylmethyl)amino]-3-nitrobenzamide
- 4-[(Cyclopropylmethyl)amino]-3-nitrobenzaldehyde
Uniqueness
4-((Cyclopropylmethyl)amino)-3-nitrobenzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylmethyl group enhances its stability and reactivity compared to similar compounds.
属性
分子式 |
C11H11N3O2 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC 名称 |
4-(cyclopropylmethylamino)-3-nitrobenzonitrile |
InChI |
InChI=1S/C11H11N3O2/c12-6-9-3-4-10(11(5-9)14(15)16)13-7-8-1-2-8/h3-5,8,13H,1-2,7H2 |
InChI 键 |
BADWXRONIXUQIM-UHFFFAOYSA-N |
规范 SMILES |
C1CC1CNC2=C(C=C(C=C2)C#N)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Chloro-N-[(4-chlorophenyl)methyl]-2-nitroaniline](/img/structure/B8667522.png)
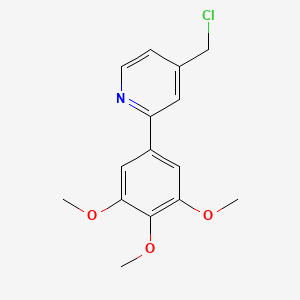
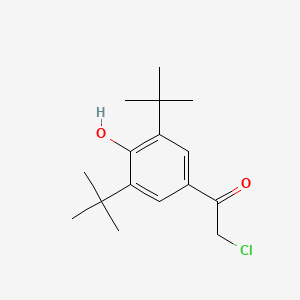
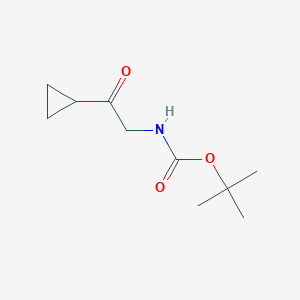
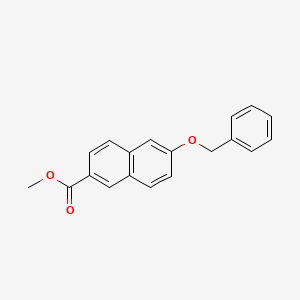
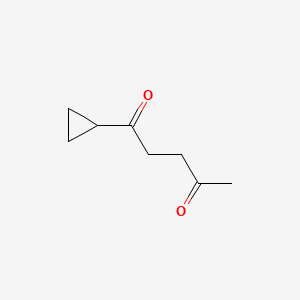
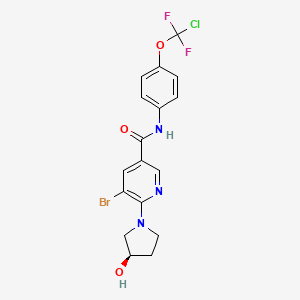
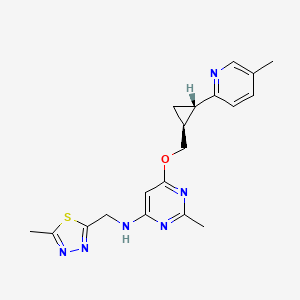

![8-(4-Fluoro-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B8667601.png)
![(1R)-2'-(Diphenylphosphino)-[1,1'-binaphthalen]-2-amine](/img/structure/B8667609.png)
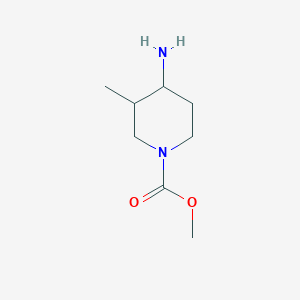
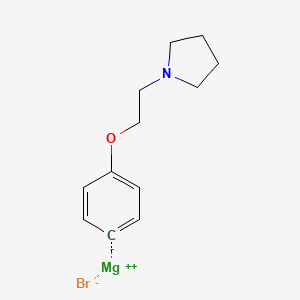
![1-Chloro-2-[4-(4-methylphenylsulfonyl)piperazin-1-yl]ethane](/img/structure/B8667630.png)
